1-(6-Bromopyridin-3-yl)cyclopentan-1-ol
Description
1-(6-Bromopyridin-3-yl)cyclopentan-1-ol is a brominated heterocyclic compound featuring a cyclopentanol core fused to a pyridine ring substituted with a bromine atom at the 6-position. This structure combines the rigidity of the pyridine ring with the conformational flexibility of the cyclopentanol moiety, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its physicochemical properties, such as solubility and reactivity, are influenced by the electron-withdrawing bromine atom and the hydroxyl group, which also facilitates hydrogen bonding .
Properties
CAS No. |
865204-02-0 |
|---|---|
Molecular Formula |
C10H12BrNO |
Molecular Weight |
242.11 g/mol |
IUPAC Name |
1-(6-bromopyridin-3-yl)cyclopentan-1-ol |
InChI |
InChI=1S/C10H12BrNO/c11-9-4-3-8(7-12-9)10(13)5-1-2-6-10/h3-4,7,13H,1-2,5-6H2 |
InChI Key |
RKOZOMDTRVMVQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C2=CN=C(C=C2)Br)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(6-Bromopyridin-3-yl)cyclopentan-1-ol typically involves the bromination of pyridine derivatives followed by cyclization reactions. One common synthetic route includes the bromination of 3-pyridinol to obtain 6-bromopyridin-3-ol, which is then subjected to cyclopentanone in the presence of a suitable catalyst to form the desired product . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including controlled temperature, pressure, and the use of specific solvents and catalysts .
Chemical Reactions Analysis
1-(6-Bromopyridin-3-yl)cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the bromopyridine moiety to a pyridine or pyrrolidine derivative using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield a carboxylic acid, while reduction with lithium aluminum hydride may produce a pyrrolidine derivative .
Scientific Research Applications
1-(6-Bromopyridin-3-yl)cyclopentan-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(6-Bromopyridin-3-yl)cyclopentan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The bromopyridine moiety can form hydrogen bonds or hydrophobic interactions with active sites, while the cyclopentanol ring may enhance binding affinity and specificity . These interactions can modulate the activity of the target molecule, leading to various biological effects .
Comparison with Similar Compounds
1-(6-Bromopyridin-3-yl)ethan-1-ol (C₇H₈BrNO)
- Structure: Substitutes the cyclopentanol group with ethanol, retaining the 6-bromopyridine moiety.
- However, the smaller alcohol group may limit hydrogen-bonding interactions critical for biological activity .
- Hazard Profile : Exhibits warnings for skin/eye irritation (H315, H319) and respiratory irritation (H335), similar to brominated aromatics .
1-(3-Bromophenyl)cyclopentan-1-ol (C₁₁H₁₃BrO)
- Structure : Replaces the pyridine ring with a benzene ring, shifting the bromine to the 3-position.
- Key Differences: The absence of pyridine’s nitrogen atom reduces polarity and basicity. The bromine’s position (3 vs.
Table 1: Structural and Physicochemical Comparison
Functional Group Variations: Amino and Fluorinated Derivatives
3-Amino-1-(trifluoromethyl)cyclopentan-1-ol HCl (C₆H₁₁F₃NO·HCl)
- Structure: Features a trifluoromethyl group and an amino group on the cyclopentanol ring.
- Key Differences: The amino group introduces basicity, while the trifluoromethyl group enhances lipophilicity and metabolic stability, making it advantageous in drug design .
cis-1-(Boc-amino)-3-fluorocyclopentane (C₁₀H₁₇FNO₂)
- Structure: Incorporates a fluorine atom and a Boc-protected amino group.
- Key Differences : Fluorine’s electronegativity and Boc protection modulate reactivity and solubility, often used to fine-tune pharmacokinetic properties .
Biological Activity
1-(6-Bromopyridin-3-yl)cyclopentan-1-ol is a compound of interest in medicinal chemistry due to its unique structural features, which include a brominated pyridine ring and a cyclopentanol moiety. This combination is thought to confer specific biological activities, making it a candidate for further research in various therapeutic areas.
Chemical Structure and Properties
The chemical formula for 1-(6-Bromopyridin-3-yl)cyclopentan-1-ol is . The presence of the bromine atom and hydroxyl group significantly influences its reactivity and potential interactions with biological targets.
The biological activity of 1-(6-Bromopyridin-3-yl)cyclopentan-1-ol likely involves its interaction with specific enzymes or receptors. The bromine atom may enhance binding affinity through halogen bonding, while the hydroxyl group can participate in hydrogen bonding, facilitating the compound's interaction with biomolecules.
Biological Activity Overview
Research has indicated that compounds similar to 1-(6-Bromopyridin-3-yl)cyclopentan-1-ol exhibit various biological activities, including:
- Anticancer Activity : Compounds with similar structures have shown promise as inhibitors of key cancer-related pathways, such as GSK-3β and ROCK-1.
- Anti-inflammatory Effects : Some derivatives have demonstrated the ability to suppress pro-inflammatory cytokines and nitric oxide production in cellular models.
Table 1: Summary of Biological Activities
Case Studies
Several studies have explored the biological activity of similar compounds, providing insights into the potential applications of 1-(6-Bromopyridin-3-yl)cyclopentan-1-ol:
- GSK-3β Inhibition : A study showed that compounds structurally related to 1-(6-Bromopyridin-3-yl)cyclopentan-1-ol effectively inhibit GSK-3β, a target implicated in various diseases, including cancer and Alzheimer's disease. The most potent inhibitors exhibited IC₅₀ values in the low nanomolar range .
- Neuroprotective Studies : In vitro studies on neuronal cell lines demonstrated that certain derivatives could protect against neurodegenerative processes by modulating kinase activity and reducing oxidative stress markers .
- Inflammatory Response Modulation : Research involving microglial cells indicated that these compounds could significantly reduce inflammatory markers, suggesting their potential utility in treating neuroinflammation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
